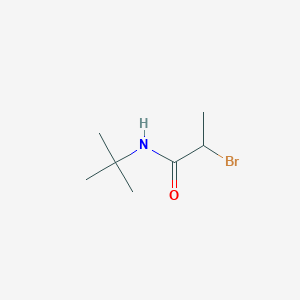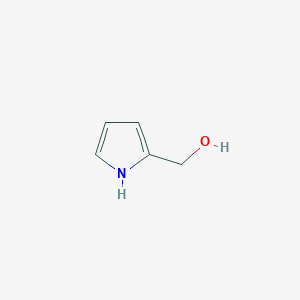
2,3-dihydro-1H-indene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1H-indene-1-carbaldehyde is a chemical compound that belongs to the family of indene derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-indene-1-carbaldehyde is not fully understood. However, it has been suggested that it may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It may also act as a radical scavenger, protecting cells from oxidative stress.
Effets Biochimiques Et Physiologiques
2,3-dihydro-1H-indene-1-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-dihydro-1H-indene-1-carbaldehyde in lab experiments is its versatility. It can be easily modified to create new compounds with different properties. However, one of the limitations of using 2,3-dihydro-1H-indene-1-carbaldehyde is its potential toxicity. Careful handling and disposal methods are necessary to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for the research and development of 2,3-dihydro-1H-indene-1-carbaldehyde. One possible direction is the development of new synthetic methods for the compound. Another possible direction is the exploration of its potential applications in the field of materials science. Additionally, further research is needed to fully understand the mechanism of action of 2,3-dihydro-1H-indene-1-carbaldehyde and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
2,3-dihydro-1H-indene-1-carbaldehyde can be synthesized through several methods, including the Povarov reaction, the Friedel-Crafts reaction, and the Grignard reaction. Among these methods, the Povarov reaction is the most commonly used method for synthesizing 2,3-dihydro-1H-indene-1-carbaldehyde. This method involves the reaction of an aldehyde, an amine, and an alkene in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
2,3-dihydro-1H-indene-1-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
2,3-dihydro-1H-indene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDJMDGRSJZIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indene-1-carbaldehyde | |
CAS RN |
37414-43-0 |
Source


|
| Record name | 2,3-dihydro-1H-indene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
